DL-AP5 Sodium salt

Description

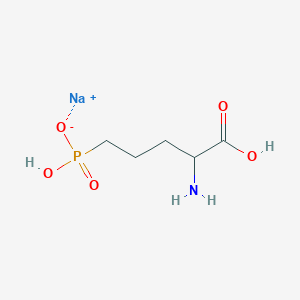

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRCYAPNGUCHOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NNaO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DL-AP5 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-5-phosphonovaleric acid (DL-AP5), and its sodium salt, is a cornerstone pharmacological tool in the field of neuroscience. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it has been instrumental in elucidating the complex roles of glutamatergic neurotransmission in synaptic plasticity, learning, and memory.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of DL-AP5, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

DL-AP5 exerts its pharmacological effects by acting as a selective and competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor.[1][3][4] The NMDA receptor, a ligand-gated ion channel, is unique in its requirement for dual activation by both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block, to allow for cation influx, most notably calcium (Ca²⁺).[5]

DL-AP5 structurally mimics glutamate, allowing it to bind to the glutamate recognition site on the GluN2 subunits of the NMDA receptor. However, this binding does not induce the conformational change necessary for channel activation. By occupying this site, DL-AP5 prevents the endogenous agonist, glutamate, from binding and subsequently activating the receptor. This competitive inhibition effectively blocks the influx of Ca²⁺ through the NMDA receptor channel, thereby inhibiting downstream signaling cascades.[1][4]

It is crucial to note that DL-AP5 is a racemic mixture of D-AP5 and L-AP5. The D-isomer, D-AP5, is significantly more potent as an NMDA receptor antagonist.[6] Reports indicate that the D-isomer has approximately 52-fold higher potency than the L-isomer.

Quantitative Data: Binding Affinity and Potency

The efficacy of DL-AP5 and its isomers as NMDA receptor antagonists has been quantified through various experimental paradigms, including radioligand binding assays and electrophysiological recordings.

| Compound | Parameter | Value | Species/Tissue | Experimental Condition | Reference(s) |

| D-AP5 | Kd | 1.4 µM | - | Selective and competitive antagonist | [7] |

| D-AP5 | IC50 | 3.7 µM | Rat Cortical Wedges | Antagonism of 40 µM NMDA | [8] |

| DL-AP5 | - | D-isomer is ~52x more potent than L-isomer | - | - | |

| DL-AP5 | Effective Concentration | 50 µM | Mouse Prelimbic Cortex Slices | Full antagonism of evoked NMDAR current | [3] |

Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. IC50: Half-maximal inhibitory concentration, the concentration of an antagonist that inhibits 50% of the agonist response.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Cascade and Inhibition by DL-AP5

The following diagram illustrates the canonical NMDA receptor signaling pathway leading to Long-Term Potentiation (LTP), a cellular correlate of learning and memory, and the point of inhibition by DL-AP5.

Caption: NMDA Receptor signaling cascade leading to LTP and competitive inhibition by DL-AP5.

Experimental Workflow: Whole-Cell Voltage-Clamp Electrophysiology

This diagram outlines a typical workflow for assessing the effect of DL-AP5 on NMDA receptor-mediated currents using whole-cell patch-clamp electrophysiology.

Caption: Workflow for an electrophysiological experiment to characterize DL-AP5's effect on NMDA currents.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of DL-AP5 for the NMDA receptor.

Objective: To quantify the ability of DL-AP5 to displace a radiolabeled ligand from the glutamate binding site of the NMDA receptor.

Materials:

-

Membrane Preparation: Rat cortical membranes, a rich source of NMDA receptors.

-

Radioligand: A tritiated NMDA receptor antagonist that binds to the glutamate site, such as [³H]CGP 39653.[9]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent NMDA receptor antagonist (e.g., unlabeled D-AP5).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Dilution: Dilute the cortical membrane preparation in the assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, diluted membranes, and the radioligand.

-

Non-specific Binding: Add the non-specific binding control, diluted membranes, and the radioligand.

-

Test Compound: Add each dilution of DL-AP5, diluted membranes, and the radioligand.

-

-

Incubation: Incubate the assay plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of DL-AP5.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Voltage-Clamp Electrophysiology

This protocol details the steps to measure the inhibitory effect of DL-AP5 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Objective: To characterize the concentration-dependent inhibition of NMDA receptor currents by DL-AP5.

Preparation:

-

Brain Slices: Prepare acute brain slices (e.g., 300-400 µm thick) from a region of interest, such as the hippocampus or cortex.

-

Artificial Cerebrospinal Fluid (aCSF): Continuously perfuse the slices with oxygenated (95% O₂/5% CO₂) aCSF. A typical aCSF composition (in mM) is: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose. To isolate NMDA currents, other receptor antagonists (e.g., for AMPA and GABA receptors) are typically added.

-

Intracellular Solution: Fill patch pipettes (3-6 MΩ resistance) with an appropriate intracellular solution (e.g., a Cs-based solution for better voltage clamp).

-

This compound Stock Solution: Prepare a concentrated stock solution in water.

Procedure:

-

Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a target neuron.

-

Isolate NMDA Currents: Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor. Pharmacologically block AMPA and GABA receptors using specific antagonists (e.g., CNQX and picrotoxin, respectively).

-

Evoke EPSCs: Stimulate presynaptic fibers with a stimulating electrode to evoke synaptic currents. The remaining current will be predominantly mediated by NMDA receptors.

-

Baseline Recording: Record a stable baseline of evoked NMDA EPSCs for several minutes.

-

DL-AP5 Application: Bath-apply this compound at various concentrations, starting from a low concentration and progressively increasing. Allow sufficient time at each concentration for the effect to stabilize.

-

Washout: After testing the highest concentration, perfuse the slice with aCSF without DL-AP5 to observe the reversal of the block.

-

Data Analysis:

-

Measure the amplitude of the evoked NMDA EPSCs at baseline and in the presence of each concentration of DL-AP5.

-

Normalize the current amplitudes to the baseline.

-

Plot the percentage of inhibition against the log concentration of DL-AP5 to generate a dose-response curve and determine the IC₅₀.

-

Conclusion

This compound is a powerful and selective tool for the investigation of NMDA receptor function. Its mechanism as a competitive antagonist at the glutamate binding site is well-established and supported by robust quantitative data. The D-isomer is the primary active component responsible for its high potency. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize DL-AP5 in their experimental designs to further unravel the intricate roles of the NMDA receptor in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 4. researchgate.net [researchgate.net]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 7. benchchem.com [benchchem.com]

- 8. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-AP5 Sodium Salt: A Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), particularly in its water-soluble sodium salt form, is a cornerstone pharmacological tool in neuroscience research. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it selectively targets the glutamate (B1630785) binding site, enabling the precise dissection of NMDA receptor-dependent processes. This technical guide provides a comprehensive overview of DL-AP5's mechanism of action, pharmacological profile, and applications. It includes detailed experimental protocols for its use in electrophysiology, receptor binding assays, and behavioral studies, supplemented with quantitative data and pathway visualizations to facilitate its effective use in the laboratory.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor crucial for mediating excitatory neurotransmission in the mammalian central nervous system.[1][2] Its unique properties, including voltage-dependent magnesium block and high calcium permeability, position it as a critical molecular coincidence detector involved in synaptic plasticity, learning, and memory.[3][4]

DL-AP5 is a racemic mixture of the D- and L-isomers of 2-amino-5-phosphonopentanoic acid. It functions as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor.[5][6] The D-isomer, D-AP5, is the more biologically active enantiomer, exhibiting approximately 52-fold higher potency than the L-isomer.[7] The sodium salt of DL-AP5 is widely used due to its enhanced solubility in aqueous solutions, making it ideal for a variety of in vitro and in vivo experimental paradigms.[8][9] Its ability to block the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, has made it an indispensable tool for neuroscientists.[10][11]

Mechanism of Action: Competitive Antagonism

The NMDA receptor requires the binding of two agonists for activation: glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[4] Upon binding of both agonists, and concurrent depolarization of the postsynaptic membrane to relieve a magnesium ion (Mg²⁺) block in the channel pore, the channel opens, allowing the influx of sodium (Na⁺) and, critically, calcium (Ca²⁺) ions.[1][4] This Ca²⁺ influx acts as a second messenger, triggering downstream signaling cascades essential for synaptic plasticity.[2][3]

DL-AP5 exerts its inhibitory effect by competing directly with glutamate for its binding site on the GluN2 subunits of the NMDA receptor complex.[12] By occupying this site, DL-AP5 prevents glutamate-mediated channel gating, thereby inhibiting ion flux and subsequent intracellular signaling. This "competitive" nature means that the degree of inhibition by DL-AP5 can be overcome by increasing the concentration of the agonist, glutamate. The D-AP5 isomer is particularly effective in preventing the conformational changes in the ligand-binding domain required for channel opening.[12]

Figure 1: NMDA receptor signaling pathway and competitive inhibition by DL-AP5.

Quantitative Pharmacological Data

The efficacy and potency of DL-AP5 and its isomers have been characterized across various experimental preparations. The D-isomer (D-AP5) is consistently shown to be the more potent antagonist.

| Compound | Preparation | Assay Type | Value | Reference |

| D-AP5 | Rat Cortical Wedges | Antagonism of 40 µM NMDA | IC₅₀: 3.7 ± 0.32 µM | [13][14] |

| DL-AP5 | Mouse Cortical Neuron | Evoked NMDAR Current | Full antagonism at 50 µM | [5] |

| DL-AP5 Sodium Salt | Rat Hippocampal Slice | Evoked NMDAR Current | Full antagonism at 50 µM | [8] |

| D-AP5 | N/A | Binding Affinity | Kd: 1.4 µM | [15] |

| L-AP5 | CA1 Pyramidal Neurons | Sensitization | IC₅₀: 0.31 µM | [16] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%. Ki (Inhibitory constant) and Kd (Dissociation constant) are measures of binding affinity.

Detailed Experimental Protocols

Protocol: Electrophysiological Validation of NMDA Receptor Blockade

This protocol describes a whole-cell voltage-clamp experiment in acute brain slices to demonstrate the blockade of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by DL-AP5.[5][17]

Objective: To isolate and record NMDA receptor-mediated EPSCs and confirm their blockade by this compound.

Materials:

-

Acute brain slices (e.g., mouse or rat hippocampus or cortex).[5]

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.

-

Internal solution for patch pipette (containing Cs-gluconate or similar to block K⁺ channels).

-

This compound (e.g., 50-100 µM working concentration).[8]

-

AMPA receptor antagonist (e.g., CNQX or NBQX) to isolate NMDA currents.[5]

-

GABAA receptor antagonist (e.g., Picrotoxin or Gabazine) to block inhibitory currents.[5]

-

Electrophysiology rig with amplifier, digitizer, and microscope.

-

Bipolar stimulating electrode.

Methodology:

-

Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated slicing solution. Allow slices to recover in aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF containing an AMPA receptor antagonist and a GABAA receptor antagonist.

-

Patching: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).

-

Voltage Clamp: Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor.[5][8]

-

Evoke EPSCs: Place a stimulating electrode in a relevant afferent pathway (e.g., Schaffer collaterals). Deliver single voltage pulses (e.g., 150 µs) every 10-20 seconds to evoke synaptic responses.[5]

-

Baseline Recording: Record a stable baseline of isolated NMDA receptor-mediated EPSCs for 5-10 minutes.

-

DL-AP5 Application: Bath-apply this compound (50 µM) and continue to record.

-

Washout: After observing a complete or near-complete block of the EPSC, wash out the DL-AP5 by perfusing with normal aCSF (containing AMPA/GABAA blockers) to observe recovery of the response.

-

Data Analysis: Measure the amplitude of the evoked EPSCs before, during, and after DL-AP5 application. Plot the amplitude over time to visualize the blockade and washout.

Figure 2: Experimental workflow for electrophysiological validation of DL-AP5.

Protocol: Radioligand Binding Assay

This protocol provides a general method for a competitive binding assay to determine the affinity (Ki) of DL-AP5 for the NMDA receptor.[18]

Objective: To determine the inhibitory constant (Ki) of DL-AP5 at the NMDA receptor glutamate binding site.

Materials:

-

Rat brain tissue (cortex or hippocampus).

-

Radioligand specific for the glutamate site (e.g., [³H]CGP 39653 or [³H]CPP).

-

Unlabeled this compound (for competition).

-

L-glutamate (for defining non-specific binding).

-

Tris-HCl buffer.

-

Homogenizer, centrifuge, and filtration apparatus.

-

Scintillation counter and fluid.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: In a series of tubes, set up the following conditions:

-

Total Binding: Add a fixed concentration of the radioligand and buffer.

-

Non-specific Binding: Add radioligand, buffer, and a high concentration of unlabeled L-glutamate (e.g., 1 mM).

-

Competition: Add radioligand, buffer, and increasing concentrations of unlabeled DL-AP5.

-

-

Initiation and Incubation: Add the prepared membrane suspension to each tube to start the reaction. Incubate at a controlled temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

-

Plot the percentage of specific binding against the log concentration of DL-AP5 to generate a competition curve.

-

Determine the IC₅₀ value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]

-

Figure 3: Workflow for a competitive radioligand binding assay.

Applications in Neuroscience Research

DL-AP5 and its active isomer D-AP5 are invaluable for investigating a wide range of neurological functions:

-

Synaptic Plasticity: The primary application is to block the induction of NMDA receptor-dependent LTP and long-term depression (LTD), confirming the role of these processes in various brain circuits.[10][20][21]

-

Learning and Memory: In vivo administration of AP5 has been shown to impair spatial learning in tasks like the Morris water maze, providing strong evidence for the involvement of NMDA receptor-dependent plasticity in memory formation.[22][23][24]

-

Fear Conditioning: Studies have shown that AP5 can disrupt the acquisition of fear conditioning, highlighting the role of NMDA receptors in emotional learning processes within circuits involving the amygdala.[5]

-

Neurological Disorders: As NMDA receptor dysfunction is implicated in conditions like epilepsy, Alzheimer's disease, and schizophrenia, AP5 is used in animal models to probe the glutamatergic system's contribution to these pathologies.[4][6]

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this compound.

| Property | Value | Reference |

| Chemical Name | DL-2-Amino-5-phosphonopentanoic acid sodium salt | [9] |

| Molecular Formula | C₅H₁₁NNaO₅P | [9] |

| Molecular Weight | 219.11 g/mol (anhydrous) | [9] |

| Appearance | White solid | [9] |

| Solubility | Soluble in water to 100 mM | [9] |

| Storage | Store lyophilized powder at room temperature. It is hygroscopic, so store under an inert atmosphere. Stock solutions should be aliquoted and stored at -20°C or below for up to one month. | [9] |

Conclusion

This compound remains an essential and highly specific tool for the pharmacological investigation of the central nervous system. Its reliable and potent competitive antagonism of the NMDA receptor's glutamate binding site allows researchers to precisely modulate and study the vast array of physiological and pathological processes dependent on this critical receptor, from synaptic plasticity to complex behaviors and disease states. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this powerful antagonist for continued discovery in neuroscience.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 6. DL-AP5, NMDA glutamate site antagonist (CAS 76326-31-3) | Abcam [abcam.com]

- 7. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 8. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 9. usbio.net [usbio.net]

- 10. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. AP5 - Wikipedia [en.wikipedia.org]

- 22. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

The Racemic Mixture of D- and L-AP5 Isomers: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemic mixture of D- and L-2-amino-5-phosphonopentanoic acid (AP5), a widely used antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document will delve into the distinct pharmacological properties of the D- and L-isomers, present quantitative data on their receptor interactions, detail relevant experimental protocols, and illustrate the key signaling pathways involved.

Introduction to DL-AP5 and its Isomers

DL-AP5 is a racemic mixture containing equal amounts of the D- and L-stereoisomers of 2-amino-5-phosphonopentanoic acid.[1][2] It is a selective and competitive antagonist of the NMDA receptor, acting at the glutamate (B1630785) binding site.[3] The biological activity of the racemic mixture is primarily attributed to the D-isomer (D-AP5), which is significantly more potent than the L-isomer (L-AP5).[1][2] D-AP5 is a crucial tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptors, particularly in studies of synaptic plasticity, learning, and memory.[4][5][6]

Physicochemical Properties

| Property | DL-AP5 | D-AP5 | L-AP5 |

| Chemical Name | DL-2-Amino-5-phosphonopentanoic acid | D-(-)-2-Amino-5-phosphonopentanoic acid | L-(+)-2-Amino-5-phosphonopentanoic acid |

| Synonyms | DL-APV, 2-APV | D-APV | L-APV |

| Molecular Formula | C₅H₁₂NO₅P | C₅H₁₂NO₅P | C₅H₁₂NO₅P |

| Molecular Weight | 197.13 g/mol | 197.13 g/mol | 197.13 g/mol |

| CAS Number | 76326-31-3 | 79055-68-8 | 79055-67-7 |

| Appearance | White solid | White solid | White solid |

| Solubility | Soluble in water | Soluble in water | Soluble in water |

Data Presentation: Quantitative Pharmacological Data

The D-isomer of AP5 is the pharmacologically active component, exhibiting a significantly higher affinity for the NMDA receptor compared to the L-isomer. The L-isomer is considered to have weak antagonist activity at the NMDA receptor, with some early studies suggesting this may be due to minor contamination with the D-isomer.[1]

| Isomer | Target | Assay Type | Value | Reference |

| D-AP5 | NMDA Receptor | Kd | 1.4 µM | [7] |

| NMDA Receptor | IC50 (vs 40 µM NMDA) | 3.7 ± 0.32 µM | [8] | |

| L-AP5 | NMDA Receptor | Antagonist Activity | Weak | [1][9] |

| DL-AP5 | NMDA Receptor | Potency Comparison | D-isomer is ~52-fold more potent than L-isomer | [2] |

Note: Specific Ki or IC50 values for L-AP5 are not consistently reported in the literature, reflecting its low potency at the NMDA receptor. No significant off-target binding has been prominently reported for either isomer.

Experimental Protocols

Detailed methodologies for key experiments involving AP5 isomers are crucial for reproducible research. Below are representative protocols for in vitro electrophysiology, in vivo microdialysis, and a radioligand binding assay.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the validation of NMDA receptor blockade by D-AP5 in acute brain slices.

Objective: To measure the inhibition of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by D-AP5.

Materials:

-

Acute brain slices (e.g., hippocampus or cortex) from rodents.

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂.

-

Internal solution for patch pipette.

-

D-AP5 stock solution.

-

AMPA and GABAA receptor antagonists (e.g., CNQX and picrotoxin).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Stimulating and recording electrodes.

Procedure:

-

Prepare acute brain slices and allow them to recover in aCSF.

-

Transfer a slice to the recording chamber continuously perfused with aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

To isolate NMDA receptor currents, add AMPA and GABAA receptor antagonists to the aCSF.

-

Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel.

-

Place a stimulating electrode near the recorded neuron to evoke synaptic responses.

-

Record a stable baseline of NMDA receptor-mediated EPSCs.

-

Bath-apply D-AP5 at the desired concentration (e.g., 50 µM).

-

Continuously record EPSCs until a steady-state block is achieved.

-

To confirm the specificity of the block, perform a washout by perfusing the slice with D-AP5-free aCSF and observe the recovery of the EPSCs.

In Vivo Microdialysis

This protocol outlines the procedure for administering D-AP5 into a specific brain region and collecting extracellular fluid for analysis.

Objective: To measure the extracellular concentration of D-AP5 in a target brain region and correlate it with behavioral or neurochemical changes.

Materials:

-

Anesthetized rodent (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe and guide cannula.

-

Surgical instruments.

-

Dental cement.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Syringe pump.

-

Fraction collector.

-

HPLC system for analysis of D-AP5 concentrations.

Procedure:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest.

-

Secure the cannula to the skull with dental cement and allow the animal to recover.

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period to achieve a stable baseline.

-

Collect baseline dialysate samples.

-

Administer D-AP5, either systemically or through the dialysis probe (reverse dialysis).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of D-AP5 in the dialysate samples using HPLC.

Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of AP5 isomers for the NMDA receptor.

Objective: To determine the Ki of D- and L-AP5 for the NMDA receptor.

Materials:

-

Rat brain membrane preparation (e.g., cortical or hippocampal membranes).

-

Radiolabeled NMDA receptor antagonist (e.g., [³H]D-AP5 or another suitable ligand).

-

Unlabeled D-AP5 and L-AP5.

-

Assay buffer.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of unlabeled D-AP5 and L-AP5.

-

In a multi-well plate, add the brain membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled isomer.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a saturating unlabeled ligand).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the unlabeled isomer.

-

Generate a competition curve and determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the opening of its ion channel. This allows for the influx of Ca²⁺, which acts as a critical second messenger, activating a cascade of downstream signaling molecules. D-AP5 competitively antagonizes the glutamate binding site, thereby inhibiting this entire cascade.

Caption: NMDA Receptor signaling cascade and the inhibitory action of D-AP5.

Experimental Workflow: In Vitro Electrophysiology

The following diagram illustrates the logical flow of an electrophysiology experiment to test the effect of D-AP5 on NMDA receptor currents.

Caption: Workflow for assessing D-AP5 effects on NMDA receptor currents.

Synthesis and Chiral Resolution

The synthesis of racemic 2-amino-5-phosphonopentanoic acid has been well-documented. The resolution of the D- and L-isomers is a critical step to obtain the pharmacologically distinct enantiomers. This can be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. More modern approaches may involve enzymatic resolution or asymmetric synthesis to directly produce the desired enantiomer, such as D-AP5.

Conclusion

The racemic mixture of DL-AP5 serves as a valuable pharmacological tool, with its activity primarily residing in the D-isomer. A thorough understanding of the distinct properties of D- and L-AP5 is essential for the accurate design and interpretation of experiments aimed at elucidating the roles of the NMDA receptor in health and disease. This guide provides researchers with the foundational knowledge, quantitative data, and experimental frameworks necessary to effectively utilize these compounds in their studies.

References

- 1. Actions of D and L forms of 2-amino-5-phosphonovalerate and 2-amino-4-phosphonobutyrate in the cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 3. AP5 - Wikipedia [en.wikipedia.org]

- 4. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 7. D(-)-2-氨基-5-膦戊酸 NMDA receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]

- 8. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

DL-AP5 Sodium Salt: A Technical Guide for Researchers

An In-depth Examination of the Core Properties, Solubility, and Applications of a Key NMDA Receptor Antagonist

Introduction

DL-2-Amino-5-phosphonopentanoic acid sodium salt (DL-AP5 Sodium Salt) is a widely utilized pharmacological tool in the field of neuroscience. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it plays a crucial role in the investigation of synaptic plasticity, glutamatergic neurotransmission, and a variety of neurological processes.[1][2] This technical guide provides a comprehensive overview of the fundamental properties, solubility characteristics, and detailed experimental applications of this compound for researchers, scientists, and drug development professionals.

DL-AP5 is a racemic mixture of D- and L-isomers, with the D-isomer being the more biologically active enantiomer.[1][3] It competitively binds to the glutamate (B1630785) recognition site on the NMDA receptor, thereby inhibiting the influx of calcium ions and subsequent downstream signaling cascades.[1][2] The sodium salt formulation of DL-AP5 offers the advantage of high water solubility, facilitating its use in a diverse range of experimental paradigms.[1]

Core Properties

This compound is a synthetic compound characterized as a white solid.[1] Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Chemical Name | DL-2-Amino-5-phosphonopentanoic acid sodium salt |

| Molecular Formula | C₅H₁₁NNaO₅P[1] |

| Molecular Weight | 219.11 g/mol [1] |

| Appearance | White solid[1] |

| Purity | >98%[1] |

| CAS Number | 1303993-72-7[1] |

Solubility

The solubility of this compound is a critical factor for its application in experimental settings. The sodium salt form significantly enhances its aqueous solubility compared to the free acid form.

| Solvent | Solubility |

| Water | Soluble to 100 mM[1][4] |

| DMSO | Insoluble[5] |

| Ethanol | Insoluble[6] |

For most in vitro and in vivo applications, stock solutions are typically prepared in sterile water.[7] It is recommended to store stock solutions at -20°C.[1] The solid form should be stored desiccated at room temperature.[1]

Mechanism of Action: NMDA Receptor Antagonism

This compound functions as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that is fundamental to excitatory synaptic transmission and synaptic plasticity.[2] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block.[2]

Upon depolarization of the postsynaptic membrane, the Mg²⁺ block is removed, allowing for the influx of cations, primarily Ca²⁺, upon glutamate binding.[2] This calcium influx acts as a second messenger, initiating a cascade of intracellular signaling pathways that are crucial for processes such as long-term potentiation (LTP).[2] DL-AP5, by competing with glutamate, prevents the activation of the NMDA receptor and the subsequent Ca²⁺ influx.[1]

NMDA Receptor Signaling and DL-AP5 Inhibition.

Experimental Protocols

This compound is a versatile tool employed in a variety of experimental procedures. Below are detailed methodologies for its use in common in vitro and in vivo applications.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol describes the use of DL-AP5 to isolate and block NMDA receptor-mediated currents in acute brain slices.

1. Slice Preparation:

-

Anesthetize a rodent (e.g., juvenile rat) and rapidly dissect the brain in ice-cold, oxygenated slicing solution.

-

Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome.[2]

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ for at least 1 hour at room temperature.[7]

2. Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Visualize neurons using a microscope with DIC optics.

-

Establish a whole-cell patch-clamp configuration on a target neuron.[7]

-

To isolate NMDA receptor currents, hold the neuron at a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block.[2][8] The recording solution should also contain antagonists for AMPA and GABA receptors (e.g., 10 µM CNQX and 100 µM Picrotoxin).[2]

3. Application of DL-AP5:

-

Prepare a stock solution of this compound in water (e.g., 10 mM).[9]

-

Bath-apply DL-AP5 at the desired concentration (typically 50-100 µM for full antagonism) to the recording chamber.[8]

-

Record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) before and after the application of DL-AP5 to confirm blockade.[7]

Workflow for In Vitro Electrophysiology.

In Vivo Microinjection for Behavioral Studies

This protocol provides a general framework for investigating the role of NMDA receptors in learning and memory using intracerebral infusion of DL-AP5.

1. Surgical Implantation:

-

Anesthetize the animal (e.g., adult rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or amygdala).

-

Allow the animal to recover from surgery.

2. Drug Preparation and Infusion:

-

Dissolve this compound in sterile, pyrogen-free saline or aCSF to the desired concentration.

-

On the day of the experiment, infuse DL-AP5 through the implanted cannula using a microinfusion pump.[2]

3. Behavioral Testing:

-

Conduct the behavioral task (e.g., Morris water maze, fear conditioning) at a specified time after the infusion.[2]

-

Analyze the behavioral data to assess the effect of NMDA receptor blockade on learning and memory.

Conclusion

This compound is an indispensable tool for the study of glutamatergic neurotransmission and synaptic plasticity. Its high water solubility, well-characterized mechanism of action as a competitive NMDA receptor antagonist, and versatility in both in vitro and in vivo experimental paradigms make it a cornerstone compound in neuroscience research. This guide provides the essential information for researchers to effectively utilize this compound in their investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 9. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

In-depth Technical Guide: The Effect of DL-AP5 Sodium Salt on Glutamate Binding

<Step>

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-5-phosphonovaleric acid (DL-AP5), particularly in its sodium salt form for enhanced solubility, is a cornerstone pharmacological tool in neuroscience research. It serves as a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor subtype. By competing with the endogenous agonist glutamate at its binding site on the GluN2 subunit, DL-AP5 provides a powerful means to dissect the physiological and pathological roles of NMDA receptor-mediated signaling. This technical guide offers a comprehensive overview of the mechanism of action of DL-AP5, quantitative binding data, detailed experimental protocols for its use, and a visual representation of the relevant signaling pathways.

Introduction

The NMDA receptor is a heterotetrameric ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission and synaptic plasticity, processes that are fundamental to learning and memory.[1] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and schizophrenia. The NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[2] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺), and this block is only relieved upon depolarization.[1][2]

DL-AP5 is a racemic mixture of the D- and L-isomers of AP5.[3] The D-isomer, D-AP5, is the more biologically active form, exhibiting approximately 52-fold higher potency than the L-isomer.[4] As a competitive antagonist, DL-AP5 binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor, thereby preventing glutamate from binding and activating the receptor.[5][6] This action effectively inhibits NMDA receptor-mediated downstream signaling cascades.

Mechanism of Action

DL-AP5's primary mechanism of action is the competitive antagonism of the glutamate binding site on the NMDA receptor.[5] This means that DL-AP5 and glutamate directly compete for the same binding pocket. The efficacy of DL-AP5 as an antagonist is therefore dependent on its concentration relative to that of glutamate.

The binding of glutamate to the GluN2 subunit, along with the co-agonist binding to the GluN1 subunit, induces a conformational change in the receptor that leads to the opening of the ion channel. By occupying the glutamate binding site, DL-AP5 prevents this conformational change, thus keeping the ion channel in its closed state.

It is important to note that while D-AP5 is a selective antagonist for the glutamate binding site on NMDA receptors, some studies have shown that the L-isomer and the DL-racemic mixture can enhance currents mediated by acid-sensing ion channels (ASICs).[7] This off-target effect should be considered when interpreting experimental results.

Quantitative Data on DL-AP5 Binding

The affinity of DL-AP5 for the NMDA receptor has been characterized by various binding parameters. The D-isomer (D-AP5) is the more potent antagonist.

| Compound | Parameter | Value | Receptor/Preparation |

| D-AP5 | Kd | 1.4 µM | NMDA Receptor |

| DL-AP5 | IC50 | ~50 µM for full antagonism | Evoked NMDAR current in mouse prelimbic cortex neurons |

-

Kd (Dissociation Constant): Represents the concentration of the ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. The Kd for D-AP5 is reported to be 1.4 µM.[8]

-

IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to reduce a specific biological response by 50%. For DL-AP5, full antagonism of evoked NMDA receptor currents is achieved at a concentration of 50 µM.[5]

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor and can be used to determine the affinity of a competing unlabeled ligand like DL-AP5.

Objective: To determine the binding affinity (Ki) of DL-AP5 for the NMDA receptor.

Materials:

-

Rat brain cortical membranes (a rich source of NMDA receptors)[2]

-

[³H]-labeled NMDA receptor antagonist (e.g., [³H]CGP 39653, a competitive antagonist)

-

DL-AP5 Sodium Salt

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4[2]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[2]

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Binding Assay:

-

In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, [³H]-radioligand, and membrane suspension.

-

Non-specific Binding: Add a high concentration of a non-labeled NMDA receptor antagonist (e.g., 1 mM D-AP5), [³H]-radioligand, and membrane suspension.[9]

-

Competitive Binding: Add serial dilutions of DL-AP5, [³H]-radioligand, and membrane suspension.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of DL-AP5.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology: Whole-Cell Voltage Clamp

This technique allows for the measurement of ion currents across the cell membrane, providing a functional readout of NMDA receptor activity.

Objective: To assess the inhibitory effect of DL-AP5 on NMDA receptor-mediated currents.

Materials:

-

Cultured neurons or brain slices (e.g., mouse prelimbic cortex)[5]

-

Patch-clamp rig with amplifier and data acquisition system

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for the patch pipette

-

NMDA

-

This compound

-

Antagonists for other receptors (e.g., AMPA, GABAA) to isolate NMDA receptor currents[5]

Procedure:

-

Preparation:

-

Prepare brain slices or cultured neurons for recording.

-

Continuously perfuse the recording chamber with aCSF.

-

-

Recording:

-

Establish a whole-cell voltage-clamp recording from a neuron.

-

Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.[5]

-

Apply NMDA to the bath to evoke an inward current.

-

-

Drug Application:

-

After establishing a stable baseline NMDA-evoked current, co-apply DL-AP5 with NMDA.

-

Apply a range of DL-AP5 concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of DL-AP5.

-

Plot the percentage of inhibition of the NMDA current against the log concentration of DL-AP5.

-

Determine the IC50 value from the resulting curve.

-

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for DL-AP5.

Caption: NMDA receptor signaling and DL-AP5 inhibition.

Radioligand Binding Assay Workflow

This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of DL-AP5.

References

- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 4. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 5. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 6. researchgate.net [researchgate.net]

- 7. Glutamate acts on acid-sensing ion channels to worsen ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Learning and Memory with DL-AP5 Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of DL-AP5 Sodium Salt, a competitive NMDA receptor antagonist, as a critical tool in the investigation of the molecular mechanisms underpinning learning and memory. By elucidating its role in synaptic plasticity, particularly long-term potentiation (LTP), this document serves as a technical resource for designing and interpreting experiments in neuroscience and pharmacology.

Introduction: The Role of NMDA Receptors in Synaptic Plasticity

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1] Its unique voltage-dependent activation and high calcium permeability allow it to act as a molecular coincidence detector, initiating downstream signaling cascades that lead to long-lasting changes in synaptic strength. DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a selective antagonist of the NMDA receptor, has been instrumental in dissecting this process. By competitively inhibiting the binding of glutamate (B1630785) to the NMDA receptor, DL-AP5 allows researchers to probe the specific contributions of this receptor to various forms of learning and memory.[2] Seminal work has demonstrated that the chronic intraventricular infusion of DL-AP5 can selectively impair spatial learning in rodents, a task highly dependent on the hippocampus, while leaving other forms of learning, such as visual discrimination, intact.[3][4] This selective impairment strongly implicates NMDA receptor-dependent mechanisms in the neural substrates of spatial memory formation.

Mechanism of Action of this compound

DL-AP5 is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more biologically active enantiomer.[5] It acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. This means that DL-AP5 reversibly binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation. Unlike non-competitive antagonists that may block the ion channel, the inhibitory effect of DL-AP5 can be overcome by increasing the concentration of glutamate. This characteristic makes it a valuable tool for studying the physiological roles of NMDA receptor activation in a controlled manner.

The blockade of NMDA receptors by DL-AP5 prevents the influx of Ca²⁺ into the postsynaptic neuron, a critical event for the induction of many forms of synaptic plasticity, including Long-Term Potentiation (LTP).[1][6] LTP, a long-lasting enhancement in signal transmission between two neurons, is widely considered a cellular correlate of learning and memory.[7]

Data Presentation: Effects of DL-AP5 on Learning and Synaptic Plasticity

The following tables summarize key quantitative data from foundational studies investigating the effects of DL-AP5 on spatial learning in the Morris water maze and on the induction of LTP in vivo.

Table 1: Effect of Chronic Intraventricular Infusion of DL-AP5 on Spatial Learning in the Morris Water Maze

| Treatment Group | N | Mean Escape Latency (seconds) ± SEM |

| Day 1 | ||

| aCSF (Control) | 8 | 45.3 ± 3.1 |

| DL-AP5 (40 mM) | 8 | 52.1 ± 4.5 |

| Day 5 | ||

| aCSF (Control) | 8 | 15.2 ± 1.8 |

| DL-AP5 (40 mM) | 8 | 38.7 ± 5.2 |

Data adapted from Morris et al., Journal of Neuroscience, 1989.[4]

Table 2: Effect of DL-AP5 on the Induction of Long-Term Potentiation (LTP) in the Dentate Gyrus In Vivo

| Treatment Group | N | Mean % Change in EPSP Slope (60 min post-tetanus) ± SEM |

| aCSF (Control) | 6 | + 28.5 ± 4.1 |

| DL-AP5 (40 mM) | 6 | + 3.2 ± 2.5 |

Data adapted from Morris et al., Journal of Neuroscience, 1989.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the studies cited above.

Chronic Intraventricular Infusion of DL-AP5

This protocol describes the long-term delivery of DL-AP5 directly into the cerebral ventricles of rats to ensure widespread distribution within the central nervous system.

Detailed Steps:

-

Animal Preparation: Male Lister hooded rats are housed individually and handled for several days prior to surgery.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).

-

Stereotaxic Surgery: The rat is placed in a stereotaxic frame, and a guide cannula is implanted into the right lateral ventricle.

-

Osmotic Minipump Preparation: Alzet osmotic minipumps are filled with either sterile artificial cerebrospinal fluid (aCSF) as a control or a solution of this compound (e.g., 40 mM in aCSF).

-

Implantation and Connection: The minipump is implanted subcutaneously in the dorsal region. A piece of tubing connects the pump to the cranial cannula.

-

Post-operative Care: Animals are allowed to recover for several days before the commencement of behavioral testing. The pumps provide a constant infusion rate (e.g., 0.5 µl/hour) for a period of up to 14 days.

Morris Water Maze Protocol for Spatial Learning Assessment

The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.

Detailed Steps:

-

Apparatus: A large circular pool (e.g., 2.0 meters in diameter) is filled with water made opaque by the addition of non-toxic paint or milk powder. A small escape platform is submerged just below the water's surface in a fixed location. The pool is situated in a room with various distal visual cues.

-

Acquisition Phase: For several consecutive days (e.g., 5 days), each rat undergoes a series of training trials (e.g., 4 trials per day).

-

Trial Procedure: For each trial, the rat is placed into the water at one of four quasi-random starting positions. The rat is given a maximum amount of time (e.g., 120 seconds) to find the submerged platform.

-

Escape and Guidance: If the rat finds the platform, it is allowed to remain there for a short period (e.g., 30 seconds). If it fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for the same duration.

-

Data Recording: The rat's swimming path and the time taken to find the platform (escape latency) are recorded using a video tracking system.

-

Probe Trial: Following the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool. The rat is allowed to swim for a set duration (e.g., 60 seconds), and the time spent in the quadrant where the platform was previously located is measured as an index of memory retention.

In Vivo Electrophysiology for Long-Term Potentiation (LTP) Measurement

This protocol outlines the procedure for recording synaptic activity in the hippocampus of an anesthetized rat to assess the induction and maintenance of LTP.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Consortium to Establish a Registry for Alzheimer's Disease (CERAD). Part I. Clinical and neuropsychological assessment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synaptic plasticity and learning: selective impairment of learning rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Role of DL-AP5 Sodium Salt in Fear Conditioning Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of DL-2-Amino-5-phosphonovaleric acid (DL-AP5) sodium salt, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in the field of fear conditioning research. By examining its mechanism of action and effects on the acquisition, expression, and extinction of fear memories, this document provides a comprehensive resource for professionals working in neuroscience and pharmacology.

Core Mechanism of Action: NMDA Receptor Antagonism

DL-AP5 selectively blocks the NMDA receptor, a crucial component in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is widely believed to be a cellular correlate of learning and memory.[1][2] The D-isomer of AP5 is the more biologically active component, displaying a significantly higher potency than the L-isomer. By competitively inhibiting the binding of glutamate (B1630785) to the NMDA receptor, DL-AP5 prevents the influx of Ca²⁺ ions that is necessary to initiate the downstream signaling cascades responsible for strengthening synaptic connections.[1][3] This action is central to its effects on fear conditioning, a process heavily reliant on synaptic plasticity within key brain regions like the amygdala and hippocampus.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of DL-AP5 on fear conditioning.

Table 1: Effects of Intra-Amygdala DL-AP5 Infusion on Fear Conditioning

| Study Aspect | Animal Model | DL-AP5 Dose | Effect on Fear Acquisition | Effect on Fear Expression | Citation(s) |

| Fear-Potentiated Startle | Rats | 25 nmol/side | Abolished long-term memory; partial effects on short-term memory | - | [7] |

| Auditory Fear Conditioning | Rats | 12.5 nmol/side | Disrupted | No disruption | [8] |

| Contextual & Cued Fear | Rats | - | Blocked | Significantly interfered with expression | [5][9] |

| Second-Order Fear Conditioning | Rats | - | Completely blocked | Enhanced expression of first-order fear | [10] |

| Step-Down Inhibitory Avoidance | Rats | 5.0 µ g/side | Blocked (pre- and post-training infusions) | No effect | [11] |

Table 2: Effects of Systemic and Intra-cerebroventricular (ICV) DL-AP5 Administration

| Administration Route | Animal Model | DL-AP5 Dose | Effect on Fear Conditioning | Citation(s) |

| Intracerebroventricular (ICV) | Rats | - | Dose-dependent suppression of contextual fear acquisition; less effect on auditory fear | [12][13] |

| Intracerebroventricular (ICV) | Rats | 5 µ g/rat | Completely blocked acquisition but not expression | [14] |

| Chronic Infusion (ICV) | Rats | 0-50 mM | Dose-dependent impairment of spatial learning | [15][16] |

Detailed Experimental Protocols

Auditory Fear Conditioning with Intra-Amygdala Infusion

This protocol outlines a typical experiment investigating the effect of DL-AP5 on the acquisition of auditory fear conditioning.

1. Subjects: Adult male Sprague-Dawley rats.[7]

2. Surgical Implantation:

-

Anesthetize rats and place them in a stereotaxic apparatus.

-

Implant bilateral guide cannulae targeting the basolateral nucleus of the amygdala (BLA).

3. Drug Administration:

-

Dissolve DL-AP5 sodium salt in artificial cerebrospinal fluid (aCSF).

-

10 minutes prior to training, infuse DL-AP5 (e.g., 12.5 nmol in 0.5 µL of aCSF per side) or vehicle into the BLA over a 1-minute period.[8]

4. Fear Conditioning Paradigm:

-

Habituation: Place the rat in the conditioning chamber for a baseline period.

-

Training: Present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds). The termination of the CS is immediately followed by an aversive unconditioned stimulus (US), typically a mild footshock (e.g., 0.5 mA for 0.5 seconds). Repeat this pairing for a predetermined number of trials.[17][18]

-

Testing: 24 hours after training, place the rat in a novel context and present the CS alone. Measure the conditioned response, which is typically freezing behavior (the complete absence of movement except for respiration).

5. Data Analysis:

-

Quantify the percentage of time spent freezing during the CS presentation.

-

Use statistical tests (e.g., ANOVA) to compare the freezing levels between the DL-AP5 and vehicle groups.

Visualizations of Key Processes

Signaling Pathway of NMDA Receptor-Dependent Fear Learning

Caption: NMDA receptor signaling cascade in fear memory formation.

Experimental Workflow for Fear Conditioning Studies

Caption: A typical experimental workflow for investigating DL-AP5 in fear conditioning.

Impact on Different Phases of Fear Memory

Acquisition

A substantial body of evidence indicates that NMDA receptors in the amygdala are crucial for the acquisition of new fear memories.[5][6] Pre-training infusions of DL-AP5 into the basolateral amygdala consistently block the learning of conditioned fear to various stimuli, including auditory cues, visual cues, and contextual information.[5][6][8] This blockade of acquisition is observed across different behavioral measures, such as fear-potentiated startle and freezing.[7][9] Studies have shown that for DL-AP5 to be effective, it must be present during the unconditioned stimulus (the footshock), suggesting its role in the initial encoding of the fear memory.[14]

Expression

The role of NMDA receptors in the expression of previously acquired fear is more complex and has been a subject of debate.[9] Some studies report that intra-amygdala infusions of DL-AP5 before testing do not impair the expression of conditioned fear, as measured by fear-potentiated startle.[8] However, other research has found that DL-AP5 can interfere with the expression of conditioned fear, particularly when measured by freezing.[9] These discrepancies may be due to differences in the specific fear response being measured or the precise subregions of the amygdala involved.

Extinction

Fear extinction is an active learning process that results in the inhibition of a conditioned fear response; it does not erase the original fear memory.[4] Like fear acquisition, fear extinction is dependent on NMDA receptor activity, particularly within the amygdala and the medial prefrontal cortex.[4] Infusions of NMDA receptor antagonists, including DL-AP5, into the basolateral amygdala prior to extinction training can block the retention of extinction learning.[4] Interestingly, the role of NMDA receptors may differ between initial extinction and subsequent re-extinction, with some studies showing that intra-BLA infusions of AP5 do not block re-extinction unless the initial extinction was also blocked.[19]

Conclusion

This compound has proven to be an invaluable pharmacological tool for elucidating the molecular and circuit mechanisms underlying fear conditioning. Its selective antagonism of the NMDA receptor has solidified the critical role of this receptor in the acquisition and extinction of fear memories. The wealth of data gathered from studies utilizing DL-AP5 continues to inform our understanding of fear-related disorders and provides a foundation for the development of novel therapeutic strategies. Researchers and drug development professionals should consider the specific phase of memory (acquisition, expression, or extinction) and the behavioral paradigm being employed when designing and interpreting studies involving DL-AP5.

References

- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. N-Methyl D-Aspartate Receptor Subunit Signaling in Fear Extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptors and fear extinction: implications for cognitive behavioral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amygdalar NMDA receptors are critical for new fear learning in previously fear-conditioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Involvement of NMDA receptors within the amygdala in short- versus long-term memory for fear conditioning as assessed with fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. condor.wesleyan.edu [condor.wesleyan.edu]

- 9. Amygdalar NMDA Receptors Are Critical for the Expression of Multiple Conditioned Fear Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Differential effects of the N-methyl-D-aspartate antagonist DL-2-amino-5-phosphonovalerate on acquisition of fear of auditory and contextual cues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-methyl-D-aspartate receptor antagonist APV blocks acquisition but not expression of fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMDA Receptors in the Basolateral Amygdala Complex Are Engaged for Pavlovian Fear Conditioning When an Animal’s Predictions about Danger Are in Error - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antagonism of lateral amygdala alpha1-adrenergic receptors facilitates fear conditioning and long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glutamate Receptors in Extinction and Extinction-Based Therapies for Psychiatric Illness - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of DL-AP5 Sodium Salt on Neuronal Depolarization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of DL-AP5 Sodium Salt, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, on neuronal depolarization. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and Neuronal Depolarization

Neuronal depolarization, a critical process in neurotransmission, is primarily mediated by the influx of positive ions into a neuron, leading to the generation of an action potential. The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a pivotal role in this process, particularly in synaptic plasticity, learning, and memory.[1] The NMDA receptor is unique in its voltage-dependent activation, requiring both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg²⁺) block from its channel pore.[1]

DL-AP5 (DL-2-amino-5-phosphonopentanoic acid) Sodium Salt is a racemic mixture of the D- and L-isomers of AP5.[2] It acts as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor.[2][3] The D-isomer, D-AP5, is the more biologically active component, exhibiting a significantly higher potency than the L-isomer.[2] By competitively inhibiting glutamate binding, DL-AP5 prevents the opening of the NMDA receptor channel, thereby reducing the influx of Ca²⁺ and Na⁺ ions and consequently inhibiting neuronal depolarization.[1][4] This antagonistic action makes DL-AP5 an invaluable tool in neuroscience research for dissecting the roles of NMDA receptors in various physiological and pathological processes.

Quantitative Effects of DL-AP5 on Neuronal Depolarization

The inhibitory effect of DL-AP5 on NMDA receptor-mediated neuronal depolarization is dose-dependent. The following tables summarize quantitative data from various electrophysiological studies. It is important to note that much of the literature focuses on the more potent D-isomer, D-AP5.

| Parameter | Species/Cell Type | D-AP5 Concentration (µM) | % Inhibition of NMDA-evoked current | Reference |

| Peak EPSC | Mouse Layer 2/3 Neurons | 50 | 17.6 ± 4.6% reduction | [4] |

| NMDA-evoked current | Mouse Cortical Neuron | 1 | Partial reduction | [5] |

| NMDA-evoked current | Mouse Cortical Neuron | 10 | Significant reduction | [5] |

| NMDA-evoked current | Mouse Cortical Neuron | 50 | Complete abolition | [5] |

| NMDA-mediated response | Chick Forebrain Neurons | 20 | ~32% reduction in peak open probability | [6] |

| NMDA-mediated response | Chick Forebrain Neurons | 30 | ~45% reduction in peak open probability | [6] |

| Parameter | Species/Cell Type | D-AP5 Concentration (µM) | Effect on EPSC Decay | Reference |

| Weighted tau of EPSC decay | Mouse Layer 2/3 Neurons | 50 | Reduced from 15.95 ms (B15284909) to 5.68 ms | [4] |

| Parameter | Species/Preparation | D-AP5 Concentration (µM) | Effect on Long-Term Potentiation (LTP) | Reference |

| fEPSP-LTP | Rat Hippocampal CA1 | 20 | Complete prevention | [7] |

| Hippocampal LTP | Rat in vivo | Dose-dependent | Linear impairment correlated with dose | [8] |

Experimental Protocols

The investigation of DL-AP5's effects on neuronal depolarization primarily relies on electrophysiological techniques, particularly whole-cell patch-clamp recordings from neurons in brain slices.

Preparation of Acute Brain Slices

-

Animal Model : C57BL/6 mice (postnatal day 21-30) are commonly used.[3]

-

Anesthesia and Decapitation : Anesthetize the mouse with isoflurane (B1672236) and swiftly decapitate.[3]

-

Brain Extraction : Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.[3]

-

Slicing Solution Example : 212.7 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 7 mM MgCl₂, 0.5 mM CaCl₂, and 10 mM D-glucose.[3]

-

-

Slicing : Use a vibratome to cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus or cortex).

-

Incubation : Transfer the slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes to recover. Subsequently, maintain the slices at room temperature.

-

aCSF Example : 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, and 10 mM D-glucose.

-

Whole-Cell Patch-Clamp Recording

-

Slice Transfer : Place a single brain slice in the recording chamber under a microscope and continuously perfuse with oxygenated aCSF.

-

Neuron Identification : Identify target neurons (e.g., pyramidal neurons in the CA1 region of the hippocampus) using differential interference contrast (DIC) optics.[3]

-

Pipette Fabrication and Filling : Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill the pipette with an internal solution.[3]

-

Internal Solution Example for NMDA Currents : 130 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, and 5 mM QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.[3]

-

-

Giga-ohm Seal Formation : Approach a neuron with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration : Apply gentle suction to rupture the cell membrane and achieve the whole-cell recording configuration.

-

Recording NMDA Receptor-Mediated Currents :

-

Clamp the neuron at a holding potential of +40 mV to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor.[3][5]

-

To isolate NMDA receptor currents, pharmacologically block AMPA/kainate receptors (e.g., with 10 µM CNQX) and GABAₐ receptors (e.g., with 10 µM bicuculline).

-

Place a stimulating electrode in the vicinity of the recorded neuron (e.g., in the Schaffer collaterals for a CA1 neuron).[3]

-

Deliver brief electrical pulses (e.g., 150 µs) every 10-20 seconds to evoke excitatory postsynaptic currents (EPSCs).[3][5]

-

-

Application of this compound :

-

Prepare a stock solution of this compound in water.

-

After recording a stable baseline of NMDA receptor-mediated EPSCs, bath-apply DL-AP5 at the desired concentration.

-

Continuously record the EPSCs during application until a steady-state block is achieved.[3]

-

-

Washout : Perfuse the slice with aCSF without DL-AP5 to observe the reversal of the antagonist's effect.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of NMDA Receptor Activation and Inhibition by DL-AP5

Caption: NMDA receptor activation and DL-AP5 inhibition.

Experimental Workflow for Whole-Cell Patch-Clamp Recording